![molecular formula C23H23N3O2S2 B2814869 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1209967-57-6](/img/structure/B2814869.png)

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

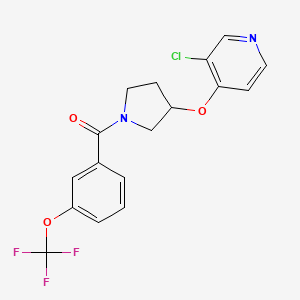

This compound contains several functional groups including a benzo[d]thiazole, a thioether, a piperazine, and a cyclopropane carboxyl group. These groups could potentially give this compound interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a benzo[d]thiazole and a piperazine ring suggests that it may have interesting photophysical properties .Chemical Reactions Analysis

Again, without specific literature, it’s hard to say what kind of chemical reactions this compound might undergo. The presence of a thioether and a carboxyl group suggests that it might be reactive under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzo[d]thiazole and a piperazine ring in this compound might give it interesting photophysical properties .科学的研究の応用

Electrochemical Synthesis

Research by Amani and Nematollahi (2012) demonstrated the electrochemical synthesis of arylthiobenzazoles, which involved the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. This process indicated that electrochemically generated p-quinone imine participates in Michael addition reactions, leading to the formation of disubstituted ethanone derivatives. Such methodologies offer innovative routes for synthesizing complex organic compounds including benzo[d]thiazol-2-ylthio derivatives (Amani & Nematollahi, 2012).

Green Synthesis Approaches

The study by Said et al. (2020) highlighted an eco-friendly microwave-assisted synthesis method for producing 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This research emphasizes the importance of green chemistry in synthesizing complex molecules, offering a sustainable alternative to conventional methods. Such advancements are crucial for the development of new chemical entities with potential applications in drug discovery and materials science (Said et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Ahmed et al. (2017) explored the synthesis and anti-inflammatory activity of novel compounds derived from piperazine, indicating their potential in developing new therapeutic agents. This study underlines the importance of chemical derivatives of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone in biomedical research, particularly in discovering new drugs with anti-inflammatory properties (Ahmed, Molvi, & Khan, 2017).

Antimycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with potential antimycobacterial activity. This discovery adds to the pool of novel compounds that could be developed into effective treatments against Mycobacterium tuberculosis, highlighting the therapeutic potential of these chemical structures in combating tuberculosis (Pancholia et al., 2016).

Corrosion Inhibition

Hu et al. (2016) conducted studies on benzothiazole derivatives for their corrosion inhibiting effects against steel in acidic solutions. Their work demonstrates the application of such compounds in industrial settings, particularly in protecting metals against corrosion. This research showcases the versatility of benzo[d]thiazol-2-ylthio derivatives beyond biomedical applications, extending into materials science and engineering (Hu et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S2/c27-21(15-29-23-24-19-8-4-5-9-20(19)30-23)25-10-12-26(13-11-25)22(28)18-14-17(18)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJWQUOOALCTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3S2)C(=O)C4CC4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B2814790.png)

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2814796.png)

![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)

![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)

![2-[(15S)-10-(4-fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2814800.png)